molecular formula C11H20N4O2 B119613 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 147396-46-1

2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B119613
CAS RN: 147396-46-1
M. Wt: 240.3 g/mol
InChI Key: XYPPATVNMYDYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in many cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroinflammation.

Mechanism of Action

2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide binds to TSPO with high affinity and specificity. TSPO is expressed in many tissues, including the brain, and is involved in the transport of cholesterol and other lipids across the mitochondrial membrane. In addition, TSPO is upregulated in activated microglia and astrocytes in the brain in response to injury or inflammation. 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines by activated microglia and astrocytes, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects, particularly in the context of neuroinflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by activated microglia and astrocytes. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide in scientific research is its high affinity and specificity for TSPO. This makes it a useful tool for imaging and quantifying neuroinflammation in vivo using PET. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to have anti-inflammatory properties, which may be useful in the development of new treatments for neuroinflammatory diseases.
One of the limitations of using 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is its cost. 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a relatively expensive compound, which may limit its use in some research settings. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has a relatively short half-life in vivo, which may limit its usefulness in longitudinal studies.

Future Directions

There are many potential future directions for research involving 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties, such as longer half-life and higher brain penetration. In addition, there is growing interest in the use of TSPO ligands for the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Finally, there is potential for the use of TSPO ligands in the development of new imaging techniques for the diagnosis and monitoring of neuroinflammatory diseases.

Synthesis Methods

2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide can be synthesized using a multi-step process that involves several chemical reactions. The starting material is 5-methyl-1,3,4-oxadiazol-2-amine, which is reacted with 2-bromoacetyl bromide to form 2-bromo-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide. This intermediate is then reacted with dipropylamine to yield 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide.

Scientific Research Applications

2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been used in a wide range of scientific research applications, particularly in the field of neuroinflammation. It has been shown to bind specifically to TSPO, which is upregulated in activated microglia and astrocytes in the brain. This makes 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide a useful tool for imaging and quantifying neuroinflammation in vivo using positron emission tomography (PET).

properties

CAS RN

147396-46-1

Product Name

2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

Molecular Formula

C11H20N4O2

Molecular Weight

240.3 g/mol

IUPAC Name

2-(dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

InChI

InChI=1S/C11H20N4O2/c1-4-6-15(7-5-2)8-10(16)12-11-14-13-9(3)17-11/h4-8H2,1-3H3,(H,12,14,16)

InChI Key

XYPPATVNMYDYCK-UHFFFAOYSA-N

SMILES

CCCN(CCC)CC(=O)NC1=NN=C(O1)C

Canonical SMILES

CCCN(CCC)CC(=O)NC1=NN=C(O1)C

Other CAS RN

147396-46-1

synonyms

Acetamide, 2-(dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)-

Origin of Product

United States

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